

Homophthalic Acid: A Core Component in Drug Discovery and Development

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Compound of Interest

Compound Name: Homophthalic acid

Cat. No.: B147016

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CAS Number: 89-51-0

This technical guide provides an in-depth overview of **Homophthalic acid**, a key building block in synthetic and medicinal chemistry. Primarily targeting researchers, scientists, and professionals in drug development, this document outlines its chemical properties, synthesis protocols, and significant applications, with a focus on its role in the generation of pharmacologically active compounds.

Physicochemical and Spectroscopic Data

Homophthalic acid, also known as 2-(carboxymethyl)benzoic acid, is a dicarboxylic acid with the chemical formula $C_9H_8O_4$.^{[1][2]} It typically appears as an off-white to light yellow or pale green solid.^[1] A comprehensive summary of its key quantitative data is presented in Table 1.

Property	Value	Reference
CAS Number	89-51-0	[1][2][3]
Molecular Weight	180.16 g/mol	[3]
Molecular Formula	C ₉ H ₈ O ₄	[2]
Melting Point	178-182 °C (literature)	[3]
Assay Purity	≥98%	[3]
InChI	1S/C9H8O4/c10-8(11)5-6-3-1-2-4-7(6)9(12)13/h1-4H,5H2,(H,10,11)(H,12,13)	[3]
InChI Key	ZHQLTKAVLJKSKR-UHFFFAOYSA-N	[3]
SMILES	OC(=O)Cc1ccccc1C(O)=O	[3]

Experimental Protocols

Synthesis of Homophthalic Acid

Several methods for the synthesis of **homophthalic acid** have been reported. One common approach involves the Willgerodt reaction using 2-acetylbenzoic acid as a starting material.[1]

Synthesis of Tetrahydroisoquinolone Derivatives via the Castagnoli-Cushman Reaction

A prominent application of **homophthalic acid** in drug discovery is its use as a precursor for the synthesis of tetrahydroisoquinolones (THIQs), a scaffold found in numerous biologically active molecules.[4][5][6] This is typically achieved through the Castagnoli-Cushman reaction, where homophthalic anhydride (derived from **homophthalic acid**) reacts with an imine.

A General Procedure for the Three-Component Reaction to Synthesize 1-Oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxylic Acids:[4]

- A mixture of homophthalic anhydride (1.0 mmol), a corresponding aldehyde or ketone (1.0 mmol), and ammonium acetate (2.0 mmol) in acetonitrile (5 mL) is heated at 80 °C in a sealed vial for 16 hours.
- The solvent is then removed under reduced pressure.
- The residue is partitioned between chloroform (5 mL) and a saturated sodium bicarbonate solution (5 mL). The mixture is shaken until gas evolution ceases.
- The aqueous layer is separated, and the organic layer is further extracted with a saturated sodium bicarbonate solution (3 x 5 mL).
- The combined aqueous extracts are acidified to a pH of 2-3 with concentrated HCl.
- The resulting precipitate is collected by filtration, washed with water, and dried to yield the tetrahydroisoquinolonic acid derivative.

Applications in Drug Development

Homophthalic acid derivatives are pivotal in the synthesis of various therapeutic agents. The tetrahydroisoquinoline (THIQ) core, readily accessible from **homophthalic acid**, is a privileged scaffold in medicinal chemistry, exhibiting a wide range of biological activities.

Derivatives of THIQ have been investigated for their potential as:

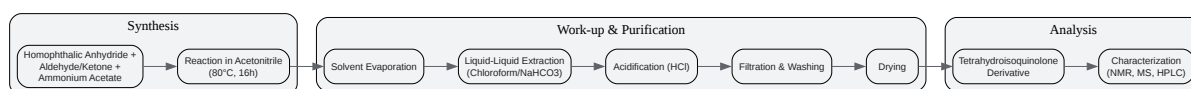
- Anticancer agents: Some THIQ derivatives have been shown to target the NF-κB signaling pathway, which is implicated in cancer development and progression.[7]
- P-glycoprotein (P-gp) inhibitors: P-gp is a transporter protein that contributes to multidrug resistance in cancer. Certain THIQ derivatives can inhibit P-gp, potentially restoring the efficacy of chemotherapeutic drugs.[1]
- Dopamine receptor ligands: The THIQ scaffold is present in molecules that interact with dopamine receptors, suggesting their potential in treating neurological and psychiatric disorders.[3][8][9][10]
- Anti-tubercular agents: Some substituted tetrahydroisoquinolines have demonstrated inhibitory effects against *Mycobacterium tuberculosis*.

Notably, **homophthalic acid** is a known precursor in the synthesis of the non-steroidal anti-inflammatory drug (NSAID) tesicam.[1]

Visualizing Key Processes and Concepts

Experimental Workflow: Synthesis of Tetrahydroisoquinoline Derivatives

The following diagram illustrates the general workflow for the synthesis and purification of tetrahydroisoquinoline derivatives from homophthalic anhydride.

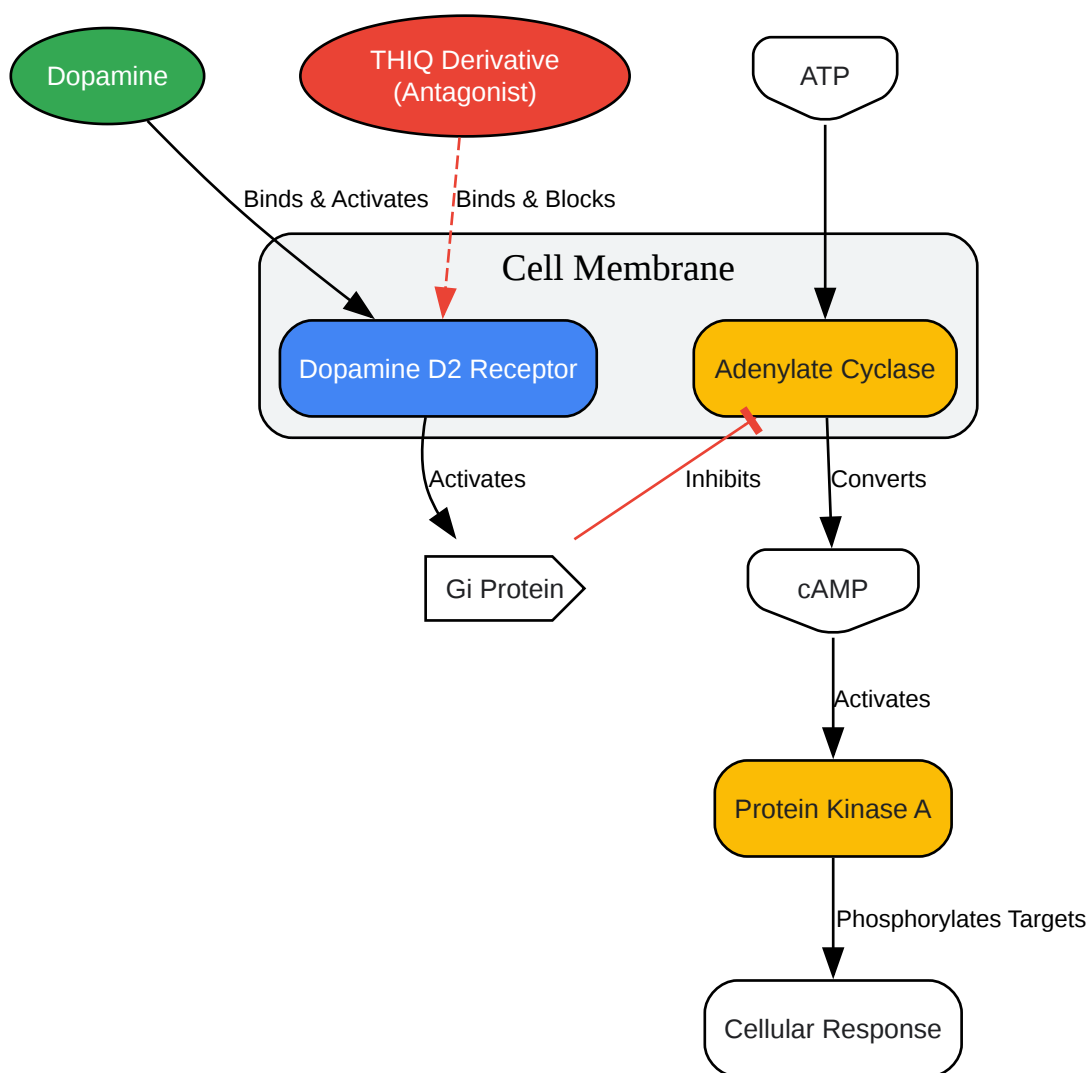


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General workflow for the synthesis of tetrahydroisoquinoline derivatives.

Signaling Pathway: Dopamine D2 Receptor Antagonism by a Tetrahydroisoquinoline Derivative

The diagram below depicts a simplified signaling pathway of the dopamine D2 receptor and illustrates the antagonistic action of a representative tetrahydroisoquinoline derivative.

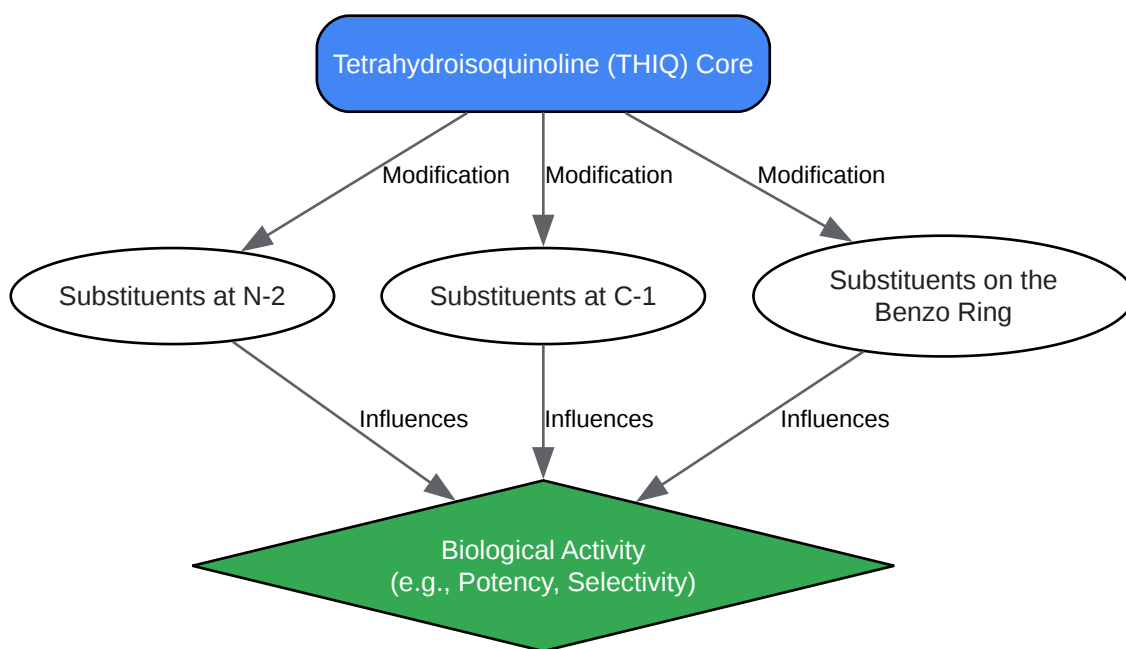


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Antagonism of the Dopamine D2 receptor signaling pathway by a THIQ derivative.

Logical Relationship: Structure-Activity Relationship (SAR) of Tetrahydroisoquinoline Derivatives

This diagram illustrates the general principles of structure-activity relationships for tetrahydroisoquinoline derivatives based on available literature.



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Structure-Activity Relationship concept for THIQ derivatives.

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